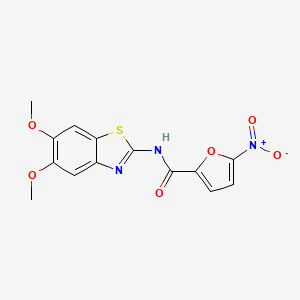

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c1-21-9-5-7-11(6-10(9)22-2)24-14(15-7)16-13(18)8-3-4-12(23-8)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJNDLYLDFBCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically follows a carbodiimide-mediated coupling reaction between 5,6-dimethoxy-1,3-benzothiazol-2-amine and 5-nitrofuran-2-carboxylic acid. The reaction proceeds via activation of the carboxylic acid group to form an active intermediate, which subsequently reacts with the amine to yield the target carboxamide.

Key reagents include:

- Coupling agents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an O-acylisourea intermediate.

- Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reagent solubility.

The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk side reactions (e.g., nitrofuran decomposition). |

| Reaction Time | 12–24 hours | Prolonged durations ensure complete conversion. |

| Molar Ratio | 1:1 (amine:carboxylic acid) | Excess amine minimizes unreacted carboxylic acid. |

For instance, a study on analogous benzothiazole-carboxamide derivatives reported yields of 65–75% under similar conditions.

Purification and Characterization

Post-synthesis purification is achieved via:

- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents (3:7 ratio) resolves unreacted starting materials.

Characterization relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) displays peaks at δ 8.2 (s, 1H, NH), 7.6–6.8 (aromatic protons), and 3.9 (s, 6H, OCH$$ _3 $$).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]$$ ^+ $$ at m/z 350.32 confirms molecular weight.

Industrial Production Considerations

Industrial synthesis of this compound remains underexplored due to its niche applications. However, scalability challenges include:

- Heat Management : Exothermic coupling reactions necessitate jacketed reactors with cooling systems.

- Solvent Recovery : DMF or DCM recovery via distillation reduces costs and environmental impact.

- Safety Protocols : Nitrofuran derivatives require handling in explosion-proof facilities due to nitro group instability.

A hypothetical scaled-up protocol might employ continuous-flow reactors to enhance mixing and temperature control, though no documented industrial processes exist.

Comparative Analysis with Analogous Compounds

Synthetic approaches for structurally related compounds highlight shared and divergent strategies:

| Compound | Coupling Agent | Yield (%) | Purification Method |

|---|---|---|---|

| N-(Benzothiazol-2-yl)acetamide | EDC/HOBt | 82 | Recrystallization |

| 5-Nitrofuran-2-carboxamide derivatives | DCC/DMAP | 68 | Column Chromatography |

The nitro group in this compound necessitates milder conditions compared to non-nitrated analogs to prevent reduction or decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can lead to various oxidized products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibit significant antimicrobial properties. The nitrofuran component is particularly noted for its effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The compound's structural characteristics suggest potential efficacy against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

Anticancer Properties

The compound has been investigated for its anticancer potential due to the presence of the benzothiazole moiety, which is known to have various pharmacological effects. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Antileishmanial Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit activity against Leishmania species. These findings underscore the compound's potential as an antileishmanial agent .

Materials Science Applications

The unique structure of this compound positions it as a candidate for developing new materials with specific electronic properties. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows for the modification of its properties for specific applications in materials science .

Biological Studies

This compound is utilized in biological studies to explore its interactions with cellular components. The compound's mechanism of action includes the generation of ROS upon reduction, which can lead to cellular damage and apoptosis in targeted cells . This property is particularly valuable in understanding how such compounds can be used therapeutically.

Summary Table of Applications

| Application Area | Key Activities | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer | Treatment for resistant infections and cancer |

| Materials Science | Electronic properties | Development of advanced materials |

| Biological Studies | Interaction studies | Insights into therapeutic mechanisms |

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzothiazole ring may also interact with specific proteins, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Position and Electronic Effects :

- CBK77 (6-ethoxy) exhibits potent proteasome inhibition (EC50: 4.3 µM), while CBK07 (4-methoxy) is inactive at equivalent doses . The 6-ethoxy group likely enhances hydrophobic interactions with targets, whereas 4-methoxy may disrupt binding geometry.

- The 5,6-dimethoxy substituents in the target compound could improve solubility compared to chloro analogues (e.g., dichloro derivative, XLogP3: 4.4) while retaining affinity .

Bioisosteric Replacements :

- Compounds 3 and 4 demonstrate that ethyl (electron-donating) and methoxy (polar) groups at the 5/6 positions maintain enzyme inhibition (IC50: 73–170 µM) despite differing electronic profiles . This suggests flexibility in substituent design for activity retention.

Role of the 5-Nitrofuran Moiety :

- The 5-nitrofuran group is consistently associated with redox-mediated cytotoxicity and UPS inhibition across analogues . Its electron-withdrawing nitro group facilitates ROS generation, a mechanism critical for antimicrobial and anticancer effects.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights:

Mechanistic Divergence

- Proteasome Inhibition : CBK77's potent UPS inhibition correlates with its 6-ethoxy group, which may stabilize interactions with proteasome subunits. In contrast, the dichloro analogue’s electron-withdrawing substituents might favor alternative targets like kinase inhibition .

- Antimicrobial Activity : Compounds 3 and 4 inhibit sortase A (SrtA), an enzyme critical for bacterial adhesion. Their activity persists despite structural variations, underscoring the scaffold's adaptability .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C13H12N4O5S, characterized by a complex structure that includes a benzothiazole moiety and a nitrofuran group. The presence of functional groups such as the nitro (-NO2) and carboxamide (-C(=O)NH2) enhances its reactivity and biological potential .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The nitrofuran component is known to contribute to antibacterial activity by generating reactive oxygen species (ROS), which can damage bacterial DNA and cellular components .

A study highlighted the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these strains are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| Bacillus subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor cell proliferation. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells .

The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways activated by the nitrofuran moiety. This leads to DNA damage and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon reduction of the nitro group, ROS are produced, leading to oxidative stress.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which is crucial for prostaglandin synthesis .

- Interference with Cellular Signaling : The compound's interaction with cellular targets disrupts signaling pathways that regulate cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process:

- Condensation Reaction : The initial step involves the condensation of 5,6-dimethoxy-1,3-benzothiazole with 5-nitrofuran-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

- Purification : The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing .

Case Studies

Several studies have reported on the biological activity of this compound:

- A study published in Molecules demonstrated that derivatives of nitrofuran compounds exhibited potent antibacterial activity against resistant strains of bacteria .

- Another research highlighted its anticancer effects through in vitro assays on multiple cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and nitrofuran moieties. Key steps include:

- Amide Coupling : React 5-nitrofuran-2-carboxylic acid with 5,6-dimethoxy-1,3-benzothiazol-2-amine using coupling agents like EDC∙HCl or thionyl chloride (SOCl₂) to form the acid chloride intermediate .

- Purification : Column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

- Optimization : Yield can be enhanced by controlling reaction temperature (reflux in CHCl₃), catalyst selection (e.g., DMAP for amidation), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals in δ 6.5–8.5 ppm (nitrofuran and benzothiazole rings) and methoxy group singlets near δ 3.8–4.0 ppm. Carbonyl (C=O) peaks appear at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Key absorptions include C=O stretch (~1660–1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C-O-C (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : HRMS should confirm the molecular ion [M+H]⁺ at m/z 404.05 (C₁₅H₁₂N₃O₆S⁺) with fragmentation patterns reflecting the benzothiazole and nitrofuran subunits .

Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Retention time and peak symmetry indicate purity .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) as eluent. Visualize under UV light; a single spot (Rf ~0.5) confirms homogeneity .

Advanced Research Questions

Q. What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction, and what challenges might arise?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol or DMSO/water mixtures produces single crystals. Ensure minimal solvent inclusion .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (via Olex2) resolves hydrogen bonding and torsional angles .

- Challenges : Low crystal quality due to flexible methoxy groups; twinning may require data integration with TWINABS .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound against microbial targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace nitro group with halogens or vary methoxy positions) to assess impact on antimicrobial efficacy .

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include nitazoxanide as a positive control .

- Data Analysis : Correlate logP (lipophilicity) and electronic parameters (Hammett σ) with activity trends using QSAR models .

Q. What experimental approaches can resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing. Control variables like inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 hrs) .

- Metabolic Stability : Perform liver microsomal assays (e.g., human S9 fraction) to rule out rapid degradation as a cause of inconsistent activity .

- Synergy Studies : Combine with efflux pump inhibitors (e.g., PAβN) to test if resistance mechanisms skew results .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to C. albicans CYP51 (PDB: 5TZ1). Focus on nitro group interactions with heme iron .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzothiazole moiety in the active site. Analyze RMSD and hydrogen bond persistence .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with rat liver microsomes and NADPH. Quench reactions at 0, 15, 30, and 60 mins. Analyze metabolites via LC-MS/MS (Q-TOF) .

- Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor by HPLC for nitro group reduction or amide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.